N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl ring via a carbon-nitrogen bond. Its structural complexity allows for diverse pharmacological activities, making it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVRBCDOVPRPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the chlorophenoxy acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, while also minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically performed under inert atmospheres to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted phenyl or benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations:
- In contrast, the ethenyl group in N-(4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl)acetamide () introduces planarity, which may enhance π-π stacking interactions in target binding .
- Acetamide Side Chain: Substitutions like methylpiperazine (BZ-IV, ) or morpholinyl-ethyl () improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition . The 4-chlorophenoxy group in the target compound balances hydrophobicity and electronic effects, favoring interactions with hydrophobic enzyme pockets .
- Heterocyclic Additions: Thiazolidinone-thioxo moieties () introduce sulfur-based reactivity, enhancing anticancer activity via thiol-disulfide exchange mechanisms .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H11ClN2O2S
- Molecular Weight : 304.77 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antibacterial Activity
This compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The primary mechanism involves:
- Disruption of Bacterial Processes : The compound interferes with essential biochemical pathways within bacterial cells, leading to cell death. This includes inhibition of cell wall synthesis and disruption of protein synthesis pathways .
Anticancer Activity
Research indicates that compounds with a benzothiazole structure can exhibit anticancer properties by:
- Inducing Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of specific signaling pathways .
- Inhibiting Tumor Growth : Studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines .
Pharmacokinetics
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that this compound has a favorable pharmacokinetic profile. This includes:
- Good Oral Bioavailability : Indicating potential for effective systemic delivery.
- Low Toxicity Profile : Based on preliminary studies indicating minimal adverse effects at therapeutic doses.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves a two-step process:
Amide coupling : React 2-(4-chlorophenoxy)acetic acid with 2-(1,3-benzothiazol-2-yl)aniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C. 2,6-Lutidine is added to maintain basic conditions .
Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Key Parameters : Temperature control during coupling minimizes side reactions. Solvent choice (DCM) ensures high solubility of intermediates.
Q. How is structural confirmation of the compound achieved, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Analyze in DMSO-d6 to confirm aromatic protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ ~165 ppm), and chlorophenoxy signals .
- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak ([M+H]+ at m/z 379.1 for C21H15ClN2O2S) .
- Elemental Analysis : Ensure C, H, N, S, and Cl content aligns with theoretical values (e.g., C: 66.58%, H: 4.00%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., cisplatin) .
- Antimicrobial activity : Test via broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products like unreacted intermediates or dimerization?
- Methodological Answer :
- Optimize stoichiometry : Use 1.2 equivalents of TBTU relative to the carboxylic acid to ensure complete activation .
- Low-temperature coupling : Maintain 0–5°C during reagent addition to suppress side reactions.
- Workup strategy : Acidic washes (2.0 N HCl) remove excess amine intermediates; sodium bicarbonate neutralizes residual acid .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole-acetamide derivatives?
- Methodological Answer :
- Comparative SAR table :
| Substituent Position | Biological Activity Trend | Reference |
|---|---|---|
| 4-Chlorophenoxy | Enhanced kinase inhibition | |
| 6-Methyl-benzothiazole | Reduced cytotoxicity | |
| Pyrrolidine sulfonyl | Improved solubility |
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Compare binding energies of analogs to explain activity disparities .
Q. How can X-ray crystallography validate the compound’s conformation and intermolecular interactions?
- Methodological Answer :
- Crystal growth : Dissolve the compound in DMSO/EtOH (1:3) and allow slow evaporation. Use SHELXL for structure refinement .
- Key metrics : Analyze hydrogen bonds (e.g., N–H···O between acetamide and benzothiazole) and π-π stacking of aromatic rings. Compare with DFT-optimized geometries .
Q. What experimental designs address discrepancies in biological activity across different studies?
- Methodological Answer :
- Standardized protocols : Use identical cell lines, passage numbers, and serum concentrations (e.g., 10% FBS in DMEM) .
- Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) and calculate IC50 via nonlinear regression (GraphPad Prism) .
- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
